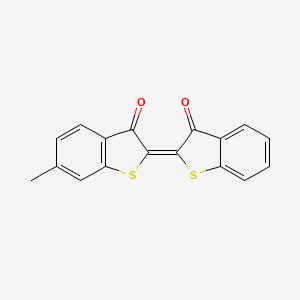
6-Methyl-2(3-oxobenzo(b)thien-2(3H)-ylidene)benzo(b)thiophen-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one is a complex organic compound belonging to the class of benzo[b]thiophenes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of heteroarenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides, followed by treatment with methyl thioglycolate in the presence of DBU and calcium oxide powder . Another approach involves the use of sodium sulfide and an alkylating agent containing a methylene active component .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic catalysis.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives .
Scientific Research Applications
6-Methyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one has several scientific research applications:
Organic Electronics: It is used as a building block for organic semiconductors in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxamide derivatives: These compounds share a similar core structure and exhibit STING-agonistic activity.
Benzo[b]thieno[2,3-d]thiophenes: These derivatives are used in organic electronics and have similar electronic properties.
Uniqueness
6-Methyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of advanced materials and pharmaceuticals .
Biological Activity
4-Methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolinium iodide is a complex organic compound belonging to the isoquinoline family. Its unique structural features, including a dioxole ring fused to an isoquinolinium core, suggest potential biological activities that are currently under investigation. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties.
- Molecular Formula : C12H12N2O3.I
- Molecular Weight : Approximately 345.133 g/mol
- CAS Number : 1457370-74-9
Antitumor Activity
Research indicates that 4-Methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolinium iodide exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines. For instance, it has shown promising results against breast and colon cancer cells by inducing apoptosis and inhibiting cell proliferation.
| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via mitochondrial pathway | |
| HT-29 | 15.0 | Inhibition of cell cycle progression at G2/M phase |
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating potential as a lead compound for developing new antimicrobial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of 4-Methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolinium iodide is believed to be linked to its ability to interact with specific biological targets, such as cellular receptors and enzymes involved in metabolic pathways. Studies have shown that it can modulate signaling pathways associated with apoptosis and inflammation.
Case Studies
-
Case Study on Antitumor Efficacy :
A recent study evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with 4-Methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolinium iodide led to a dose-dependent increase in apoptotic markers such as cleaved caspase-3 and PARP. -
Case Study on Antimicrobial Properties :
Another investigation assessed the antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The compound demonstrated significant inhibition of biofilm formation and reduced virulence factor expression.
Properties
CAS No. |
53633-35-5 |
|---|---|
Molecular Formula |
C17H10O2S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(2Z)-6-methyl-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one |
InChI |
InChI=1S/C17H10O2S2/c1-9-6-7-11-13(8-9)21-17(15(11)19)16-14(18)10-4-2-3-5-12(10)20-16/h2-8H,1H3/b17-16- |
InChI Key |
GWJBKRMAUGITRP-MSUUIHNZSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=O)/C(=C/3\C(=O)C4=CC=CC=C4S3)/S2 |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=C3C(=O)C4=CC=CC=C4S3)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















